N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)13-26-20-12-18(9-10-21(20)30-15-24(4,5)23(26)28)25-22(27)14-29-19-8-6-7-17(3)11-19/h6-12,16H,13-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFXSXUFLJTFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 456.6 g/mol. It features a complex structure that includes a benzo[b][1,4]oxazepine core and an m-tolyloxy acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this oxazepine derivative demonstrate antimicrobial properties against various pathogens. For example, derivatives have shown moderate activity against Mycobacterium tuberculosis when compared to standard antibiotics like streptomycin and isoniazid.
- Anticancer Potential : The compound's structural characteristics may contribute to its anticancer potential. Studies on related compounds have indicated that modifications in the oxazepine structure can enhance cytotoxicity against cancer cell lines.
- Neuroprotective Effects : There is emerging evidence suggesting that oxazepine derivatives may provide neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various oxazepine derivatives found that the compound exhibited significant activity against Gram-positive bacteria. The results were quantified using Minimum Inhibitory Concentration (MIC) assays, revealing that while the compound was less potent than established antibiotics, it still holds promise for further development as an antimicrobial agent.
| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| N-(5-isobutyl...) | 32 | Streptomycin | 8 |
| N-(5-isobutyl...) | 64 | Isoniazid | 16 |
Anticancer Studies
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Neuroprotective Effects
Research involving neuronal cell cultures exposed to oxidative stress indicated that the compound could significantly reduce cell death compared to untreated controls. This suggests its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis draws on compounds with analogous heterocyclic cores or functional groups from the evidence:
Table 1: Structural and Functional Comparisons
Key Findings
Compound 73’s fused oxazolo-oxazin system provides greater rigidity, which may enhance binding specificity but reduce metabolic stability compared to the target’s oxazepin .
Substituent Effects: The m-tolyloxy group in the target compound may enhance lipophilicity and membrane permeability relative to Compound 3a-l’s coumarin-based substituents, which prioritize UV-mediated bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
